molecular formula C16H19Cl2N3O2S B2812993 4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine CAS No. 1421444-39-4

4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine

Cat. No.: B2812993
CAS No.: 1421444-39-4
M. Wt: 388.31
InChI Key: KNGKTPNIXKVAMF-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine is a synthetically designed small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a hybrid architecture, integrating a piperidine ring modified with both a sulfonyl group and a pyrazole methyl substituent. The structural motif of sulfonyl piperidine derivatives has been identified in patented compounds investigated for targeting prokineticin-mediated diseases, highlighting the therapeutic potential of this chemical class . The presence of the pyrazole nucleus is of particular note, as this heterocycle is a well-established privileged scaffold in pharmacology. Pyrazole-containing compounds are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . This makes the pyrazole unit a valuable component in the design of novel bioactive molecules for high-throughput screening and hit-to-lead optimization campaigns. This compound is supplied as a high-purity material intended for non-human research applications exclusively. It is suitable for use as a chemical reference standard , a building block in the synthesis of more complex derivatives, or a pharmacological probe for in vitro biological assay development. Researchers can utilize this sulfonyl piperidine derivative to explore structure-activity relationships (SAR) and mechanisms of action within various biological targets. Use Classification: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S/c1-12-9-16(15(18)10-14(12)17)24(22,23)21-7-3-13(4-8-21)11-20-6-2-5-19-20/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGKTPNIXKVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to Piperidine: The pyrazole is then linked to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically achieved by reacting the intermediate with a sulfonyl chloride derivative of 2,4-dichloro-5-methylphenyl under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 43 ()
  • Structure : (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine
  • Substituents:
  • Benzo[d][1,3]dioxol-5-yloxy (electron-rich, lipophilic).
  • 4-Fluorophenyl (moderate electron-withdrawing effect).
  • Trifluoromethylpyrazole (enhanced metabolic stability and electronegativity).
    • Physical Data : Melting point = 149.8–150.9 °C; HRMS and IR provided .
  • Comparison :
    • The target compound lacks stereochemical complexity and fluorine substituents but includes dichloro and methyl groups, which may increase hydrophobicity and steric hindrance compared to Compound 43.
Piperidine Derivative ()
  • Structure : 1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine
  • Key Features :
    • Substituents : 3,5-Dimethylpyrazole (less electronegative than trifluoromethyl or chloro groups).
    • Sulfonyl Linkage : Similar to the target compound but attached to a simpler phenyl ring.

Physical-Chemical Properties

Property Target Compound Compound 43 () Piperidine Derivative ()
Melting Point (°C) Not Reported 149.8–150.9 Not Reported
Key Functional Groups Dichlorophenyl, Pyrazolylmethyl Trifluoromethylpyrazole, Fluorophenyl Dimethylpyrazole
Stereochemistry None (3S,4R) None
  • Solubility Inference : The dichloro and methyl groups in the target compound likely reduce aqueous solubility compared to Compound 43’s benzodioxol and fluorophenyl moieties.

Q & A

Basic: What are the standard methods for determining the crystal structure of this compound?

Answer:
The crystal structure can be determined via single-crystal X-ray diffraction. Key steps include:

  • Data Collection : Use a diffractometer to measure reflection intensities. Modern detectors (e.g., CCD or photon-counting) improve accuracy .
  • Structure Solution : Employ direct methods (e.g., SHELXD) or charge-flipping algorithms to resolve phase problems .
  • Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms and validating with R-factors (R1, wR2). Hydrogen positions can be geometrically idealized .
  • Validation : Check for disorder, twinning, or solvent-accessible voids using tools in WinGX or OLEX2 .

Advanced: How can discrepancies in crystallographic data (e.g., high R-factors or thermal motion) be addressed?

Answer:
Contradictions may arise from:

  • Disorder : Model alternate conformations with occupancy refinement in SHELXL .
  • Thermal Motion : Apply constraints (e.g., SIMU/DELU) to suppress unrealistic anisotropy .
  • Twinning : Test for twinning using Hooft metrics and refine with TWIN/BASF commands in SHELXL .
  • Data Quality : Re-examine data integration (e.g., SAINT) to correct for absorption or scaling errors .

Basic: What synthetic strategies are effective for introducing the sulfonyl-piperidine moiety?

Answer:

  • Sulfonylation : React piperidine with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Monitor via TLC .
  • Pyrazole Functionalization : Introduce the pyrazolylmethyl group via nucleophilic substitution (e.g., using 1H-pyrazole and a bromomethyl intermediate) .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane) followed by recrystallization (methanol/water) .

Advanced: How can conformational analysis predict binding interactions with biological targets?

Answer:

  • Computational Methods : Perform AM1 molecular orbital calculations to identify low-energy conformers. Compare with X-ray data to validate torsional angles .
  • 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity. Train models with analogs to identify critical substituents (e.g., sulfonyl group orientation) .
  • Docking Studies : Dock the compound into receptor sites (e.g., CB1 cannabinoid receptor) using AutoDock Vina, prioritizing conformers that align with agonist/antagonist pharmacophores .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole CH at δ 7.5–8.5 ppm, sulfonyl-linked piperidine at δ 3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂) .
  • IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole (C=N at ~1600 cm⁻¹) groups .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups) or sulfonyl-phenyl (e.g., Cl vs. F) to probe electronic effects .
  • Bioisosteres : Replace piperidine with morpholine or pyrrolidine to assess ring size impact .
  • Functional Assays : Test analogs in receptor binding (radioligand displacement) or enzyme inhibition (IC₅₀) assays. Use Hill plots to distinguish agonists/antagonists .

Basic: What are common challenges in purifying this compound, and how are they resolved?

Answer:

  • Byproduct Removal : Use silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexane) to separate unreacted sulfonyl chloride .
  • Solubility Issues : Recrystallize from methanol/water (1:3) at low temperatures to enhance yield .
  • Hygroscopicity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis of the sulfonyl group .

Advanced: How to model protein-compound interactions using computational tools?

Answer:

  • Molecular Dynamics (MD) : Simulate binding in GROMACS using CHARMM36 force field. Analyze stability via RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, focusing on sulfonyl-piperidine interactions with hydrophobic pockets .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound with known inhibitors (e.g., kinase or protease targets) .

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